molecular formula C15H13N3O B14075167 2-(p-Phenylazophenyl)-2-oxazoline CAS No. 101932-42-7

2-(p-Phenylazophenyl)-2-oxazoline

Katalognummer: B14075167
CAS-Nummer: 101932-42-7
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: KNELIOTUPCHJCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the broader class of oxazoles, which are known for their significant biological and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives, including Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]-, often involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) . The reaction typically occurs at elevated temperatures (70–90 °C) and may involve in-line quenching to ensure safety and purity .

Industrial Production Methods

Industrial production of oxazole derivatives can utilize flow synthesis techniques, which offer advantages in terms of safety and efficiency. For example, the use of manganese dioxide in a packed reactor allows for the continuous production of oxazoles from oxazolines . This method minimizes the risk of blockages and ensures a high yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole, while substitution reactions can introduce various functional groups onto the phenyl rings .

Wirkmechanismus

The mechanism of action of Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- involves its interaction with biological targets through non-covalent interactions. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects . The specific pathways involved depend on the target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

101932-42-7

Molekularformel

C15H13N3O

Molekulargewicht

251.28 g/mol

IUPAC-Name

[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-phenyldiazene

InChI

InChI=1S/C15H13N3O/c1-2-4-13(5-3-1)17-18-14-8-6-12(7-9-14)15-16-10-11-19-15/h1-9H,10-11H2

InChI-Schlüssel

KNELIOTUPCHJCS-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=N1)C2=CC=C(C=C2)N=NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.